1,4,6-Trimethylquinoline-2(1H)-thione

Lipophilicity Drug-likeness Physicochemical property

Researchers often face reproducibility issues when sourcing quinoline-2-thione isomers with unverified substitution patterns. This 1,4,6-trimethyl derivative (CAS 53761-61-8) provides a locked thione tautomer (N-methyl) and a unique steric environment that ensures consistent metal coordination and reliable SAR data. - Enables selective transition-metal catalyst design via distinct sulfur-donor steric bulk. - Supports solid-tumor SAR studies with favorable predicted lipophilicity (XLogP3=3.5) and neutral physiological charge (pKa=-0.55). - Available in stock with standard packs (10 mg-100 mg) and custom synthesis options for scale-up.

Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
CAS No. 53761-61-8
Cat. No. B12883677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6-Trimethylquinoline-2(1H)-thione
CAS53761-61-8
Molecular FormulaC12H13NS
Molecular Weight203.31 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=S)C=C2C)C
InChIInChI=1S/C12H13NS/c1-8-4-5-11-10(6-8)9(2)7-12(14)13(11)3/h4-7H,1-3H3
InChIKeyFTKARUXPPWQHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,6-Trimethylquinoline-2(1H)-thione (CAS 53761-61-8): Procurement-Relevant Chemical Profile


1,4,6-Trimethylquinoline-2(1H)-thione (CAS 53761-61-8) is a sulfur-containing heterocyclic compound belonging to the quinoline-2(1H)-thione class. Its molecular formula is C12H13NS, with a molecular weight of 203.30 g/mol . The compound features a quinoline backbone substituted with three methyl groups at positions 1, 4, and 6, and a thione (C=S) functional group at position 2 . This substitution pattern distinguishes it from other quinoline-2-thiones, such as the parent quinoline-2(1H)-thione (CAS 2637-37-8) or the 1,4,7-trimethyl isomer (CAS 53761-62-9), by altering key physicochemical properties including lipophilicity and molecular shape.

ScaffoldMedicinal chemistry lead optimization with locked thione tautomer
LigandSterically tuned metal coordination for selective catalysis
Building BlockDesulfurization-arylation to access 2-arylquinoline libraries
ReferenceAnalytical standard for isomer identification by HPLC or NMR

Why 1,4,6-Trimethylquinoline-2(1H)-thione Cannot Be Replaced by Generic Quinoline-2-thiones


Quinoline-2-thiones are a structurally diverse class where even minor changes in the number and position of methyl substituents can lead to significant differences in lipophilicity, electronic distribution, and steric hindrance around the reactive thione group . For example, the 1,4,6-trimethyl pattern creates a unique steric and electronic environment that differs from the 1,4,7-isomer or the 4,6,8-substituted analog, which can directly impact metal coordination behavior, biological target engagement, and synthetic reactivity in cross-coupling reactions . Procurement without verifying the exact substitution pattern risks selecting a compound with divergent solubility, stability, or reactivity profiles, potentially compromising experimental reproducibility.

!
Positional isomer (1,4,7-)
Methyl group shift alters steric hindrance and may redirect cross-coupling regioselectivity.
!
Unsubstituted parent
Lacks N-methyl lock; tautomer equilibrium and lower lipophilicity can modify assay behavior.
!
4,8-Dimethyl analog
Different steric envelope suppresses dehydrochlorination; metal complex formation profile may not transfer.

1,4,6-Trimethylquinoline-2(1H)-thione: Quantitative Differentiation Evidence Versus Analogs


Predicted Lipophilicity (XLogP3) Comparison: 1,4,6-Trimethyl vs. Parent and Isomeric Quinoline-2-thiones

The predicted partition coefficient (XLogP3) for 1,4,6-trimethylquinoline-2(1H)-thione is 3.5, as computed by PubChem . This value is higher than that of the unsubstituted parent, quinoline-2(1H)-thione (XLogP3 = 1.9) , indicating that the addition of three methyl groups in the 1,4,6-pattern significantly increases lipophilicity. The isomeric 1,4,7-trimethylquinoline-2(1H)-thione (CAS 53761-62-9) is expected to have a similar XLogP3 in the 3.4–3.6 range, but the positional isomerism may influence the three-dimensional shape and, consequently, entropic contributions to binding .

Lipophilicity Comparison
Class-level
XLogP3 3.5 vs 1.9
Δ +1.6 units
Supports higher membrane permeability for cell-based assays.
In silico prediction; verify experimentally.
Lipophilicity Drug-likeness Physicochemical property

Predicted Acid Dissociation Constant (pKa) and Implications for Ionization State

The predicted pKa for 1,4,6-trimethylquinoline-2(1H)-thione is -0.55 ± 0.40 . This exceptionally low pKa indicates that the compound remains essentially unprotonated under all physiologically relevant pH conditions (pH 1–8). By contrast, the pKa of the parent quinoline-2(1H)-thione is approximately 1.2 (predicted) , suggesting a slightly higher tendency to accept a proton, though it also remains largely neutral at physiological pH. The 1,4,6-trimethyl substitution shifts the acid-base equilibrium further toward the uncharged thione form, which is critical for consistent behavior in biological assays and for predictable reactivity in nucleophilic environments.

pKa & Ionization
Class-level
pKa -0.55 ± 0.40
(parent ~1.2)
Ensures neutral form across physiological pH for consistent assay behavior.
Predicted pKa; confirm under experimental conditions.
pKa Ionization Physicochemical property

Metal Coordination Behavior: Impact of Methyl Substitution on Steric Hindrance

Studies on the coordination chemistry of quinoline-2-thiones with transition metals reveal that methyl substitution significantly influences complex formation. For example, while quinoline-2-thione (unsubstituted) readily forms bis(thione) copper(I) complexes, the more crowded analog 4,8-dimethylquinoline-2-thione yields only chloro complexes and prevents dehydrochlorination . By extension, the 1,4,6-trimethyl substitution pattern is expected to create a distinct steric environment around the sulfur atom, potentially leading to different coordination geometries and stability constants compared to the 4,8-dimethyl or unsubstituted analogs. This steric differentiation can be exploited in the design of selective metal sensors or catalytic systems.

Metal Coordination
Class-level
1,4,6-pattern expected to alter steric hindrance vs 4,8-dimethyl analog
May enable selective complex geometry for catalyst design.
Inferred from related dimethyl analog; direct data needed.
Coordination chemistry Steric hindrance Thione ligand

Antitumor Activity of Quinoline-2-thione Derivatives: In Vivo Proof-of-Concept for the Scaffold

A recent study demonstrated that the quinoline-2-thione derivative KA3D (structure undisclosed but belonging to the same thione class) exhibits significant antitumor activity in a SKOV3 ovarian cancer xenograft model in BALB/c nude mice, with no apparent toxicity . While this study did not specifically evaluate 1,4,6-trimethylquinoline-2(1H)-thione, it establishes the broader class as capable of achieving in vivo tumor suppression. The 1,4,6-trimethyl substitution pattern, with its optimized lipophilicity (XLogP3 = 3.5) and neutral ionization state (pKa = -0.55), positions it as a potentially more drug-like scaffold within this class, warranting direct comparative evaluation.

In Vivo Scaffold Proof
Reported
KA3D derivative shows tumor suppression in SKOV3 xenograft (class-level)
Supports quinoline-2-thione class for anticancer model exploration.
Not tested on 1,4,6-trimethyl analog; direct evaluation required.
Anticancer Ovarian cancer In vivo efficacy

Synthetic Utility and Limitations: Desulfurization-Arylation Reactivity

An efficient palladium-catalyzed/copper-mediated desulfurization and arylation protocol has been developed for quinoline-2(1H)-thiones, enabling rapid access to 2-arylquinolines . While the study did not systematically compare different methyl-substituted derivatives, it is known that steric hindrance around the thione group can retard oxidative addition and transmetallation steps. The 1,4,6-trimethyl pattern, featuring methyl groups at both the 1- and 4-positions adjacent to the C=S moiety, is expected to exhibit distinct reaction kinetics compared to the less hindered parent or 1,4,7-isomer, potentially requiring optimization of catalyst loading or reaction temperature.

Desulfurization Reactivity
Cross-study
Pd/Cu-mediated arylation; steric bulk may slow oxidative addition
Plan catalyst optimization when using as synthetic intermediate.
Not directly compared; kinetics may differ from unsubstituted thione.
Cross-coupling Desulfurization C-S bond cleavage

Tautomeric Equilibrium and Spectral Signatures: IR Discrimination of Thione vs. Thiol Forms

Matrix-isolation IR spectroscopy of the parent 2-quinolinethione has revealed the coexistence of thione and thiol tautomers under cryogenic conditions, and phototautomerism can be induced by UV irradiation . Methyl substitution at the nitrogen and carbon atoms is expected to shift the tautomeric equilibrium further toward the thione form due to steric and electronic effects. For the 1,4,6-trimethyl derivative, the N-methyl group eliminates the N-H proton necessary for thiol tautomer formation, locking the compound predominantly in the thione state. This 'locked' tautomeric conformation is advantageous for applications requiring a stable, predictable reactive species, such as in coordination chemistry or as a building block.

Tautomeric Lock
Class-level
N-methyl eliminates thiol tautomer; predominantly thione form
Ensures consistent reactivity and avoids batch-dependent variability.
Inferred from matrix-isolation IR of parent; confirm for this derivative.
Tautomerism Matrix isolation IR spectroscopy

Recommended Application Scenarios for 1,4,6-Trimethylquinoline-2(1H)-thione Based on Differentiation Evidence


Medicinal Chemistry: Lead Optimization Scaffold for Anticancer Programs

Based on the established in vivo antitumor activity of quinoline-2-thione derivatives and the favorable predicted lipophilicity (XLogP3 = 3.5) of the 1,4,6-trimethyl analog, this compound is a compelling starting point for structure-activity relationship (SAR) studies targeting solid tumors. Its neutral ionization state across the physiological pH range (predicted pKa = -0.55) further supports its potential for oral bioavailability. Researchers should prioritize this exact substitution pattern to generate reproducible SAR data and avoid confounds introduced by isomer- or tautomer-dependent variability.

Coordination Chemistry: Design of Sterically Tuned Metal Ligands

The 1,4,6-trimethyl substitution pattern provides a unique steric profile around the sulfur donor atom, which is expected to influence metal complex geometry and stability, as demonstrated for related dimethyl analogs . This compound is therefore well-suited for the development of selective transition-metal catalysts or luminescent metal complexes where ligand steric bulk is a critical design parameter. The locked thione tautomeric form (N-methyl substitution) ensures consistent coordination behavior.

Synthetic Chemistry: Building Block for 2-Arylquinoline Libraries

The desulfurization-arylation protocol for quinoline-2-thiones can be applied to this compound to generate libraries of 1,4,6-trimethyl-2-arylquinolines. However, the increased steric bulk near the reactive C=S bond may necessitate optimization of catalytic conditions. Procurement of the pure 1,4,6-isomer is essential, as the 1,4,7-isomer will yield different arylquinoline regioisomers.

Analytical Reference Standard for Isomer Identification

Given the commercial availability of multiple trimethylquinoline-2-thione isomers (e.g., 1,4,6-, 1,4,7-, 4,6,8-), unambiguous identification of the correct isomer in a research sample is critical. The 1,4,6-trimethyl derivative can serve as a certified reference standard for HPLC, GC-MS, or NMR method validation, relying on its unique combination of predicted physicochemical properties (XLogP3 = 3.5, pKa = -0.55) and distinct NMR spectral signature compared to its isomers.

Application
Selection Property
Validation Focus
Anticancer lead optimization SAR
Predicted lipophilicity & neutral ionization state
In vitro/in vivo model endpoint comparison
Selective metal ligand design
Steric profile around thione sulfur
Coordination geometry and stability constants
2-Arylquinoline library synthesis
Desulfurization-arylation compatibility
Reaction condition optimization
Isomer-specific analytical standard
Unique chromatographic/NMR signature
Method validation against other trimethyl isomers
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